![molecular formula C12H16BrNO4S B5547534 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)

4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

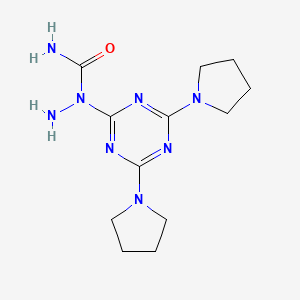

The compound “4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine” is a structurally complex molecule that may have diverse applications in chemical synthesis and pharmaceutical research. The molecule consists of a bromo-methoxy-methylphenyl group attached to a sulfonyl morpholine structure, indicating a potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related morpholine compounds involves cyclization reactions, reductions, and acidifications. For instance, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine demonstrates a method involving cyclization and divergent synthetic strategies, yielding a significant 62.3% (Tan Bin, 2011).

Molecular Structure Analysis

The structural analysis of morpholine derivatives, such as the 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, provides insights into the molecular configuration and the dihedral angles between different moieties in the compound, which could be similar in our compound of interest (Duan et al., 2014).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, such as palladium-catalyzed coupling reactions, demonstrating the chemical versatility of these compounds. The synthesis and modification of p-bromophenyl methyl sulfoximine through substitution reactions and imination highlight the potential for diverse chemical transformations (G. Y. Cho et al., 2005).

Physical Properties Analysis

The physical properties of morpholine derivatives can be inferred from compounds like N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine, where NMR spectra provide information on the chemical environment of protons and carbons in the molecule, indicative of its physical characteristics (A. Singh et al., 2000).

Chemical Properties Analysis

The chemical properties of morpholine derivatives can be explored through their reactivity, such as the synthesis of sulfonamide derivatives through electrochemical methods, indicating the potential for creating diverse chemical functionalities (Hadi Beiginejad & D. Nematollahi, 2014).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Modulating Activity : Oliveira et al. (2015) in their study published in the "Saudi Journal of Biological Sciences" explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine. This compound is known for its effectiveness against standard and multi-resistant strains of various microorganisms including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The study highlighted its potential in enhancing the effectiveness of other antibiotics, particularly against Pseudomonas aeruginosa, suggesting its role in addressing antibiotic resistance issues (Oliveira et al., 2015).

Synthesis and Toxicity of Ionic Liquids : Pernak et al. (2011) in "Green Chemistry" investigated the synthesis of morpholinium ionic liquids, including variants of 4-benzyl-4-methylmorpholinium salts. Their research focused on evaluating the physicochemical properties, cytotoxicity, and biodegradability of these compounds. This study is significant for understanding the environmental and biological impact of morpholinium-based compounds (Pernak et al., 2011).

Hydrogen Sulfide–Releasing Molecule : A study by Li et al. (2008) in "Circulation" explored a water-soluble hydrogen sulfide–releasing molecule, morpholin-4-ium 4 methoxyphenyl(morpholino) phosphinodithioate (GYY4137), for its cardiovascular applications. The research demonstrated the potential of this compound in vasodilation and its antihypertensive activity, which could have significant implications in cardiovascular disease treatments (Li et al., 2008).

Synthesis of Morpholine Derivatives : Bin (2011) discussed the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, providing insights into the synthetic pathways and structural characterization of morpholine derivatives. This research is relevant for developing new morpholine-based compounds with potential applications in various fields (Bin, 2011).

Antioxidant Activity of Bromophenols : Li et al. (2011) in the "Journal of Agricultural and Food Chemistry" isolated and characterized bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities. This study is relevant for understanding the natural sources and potential health benefits of bromophenol derivatives, which could include compounds similar to 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine (Li et al., 2011).

Safety and Hazards

The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

Wirkmechanismus

Action Environment

The action, efficacy, and stability of 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine can be influenced by various environmental factors . These can include factors such as pH, temperature, presence of other compounds, and specific conditions within the biological environment.

Eigenschaften

IUPAC Name |

4-(4-bromo-5-methoxy-2-methylphenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO4S/c1-9-7-10(13)11(17-2)8-12(9)19(15,16)14-3-5-18-6-4-14/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJZZKWYLNECON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)morpholine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)

![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)

![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547483.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)

![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)

![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)

![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)